molecular formula C21H13ClN2O5 B15344428 4-[5-[[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid CAS No. 5550-33-4

4-[5-[[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid

Cat. No.: B15344428
CAS No.: 5550-33-4
M. Wt: 408.8 g/mol
InChI Key: IXSBDSKRJJIPHK-UHFFFAOYSA-N
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Description

4-[5-[[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-[[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid typically involves multiple steps, starting from readily available precursors One common approach involves the condensation of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a suitable catalyst to form the intermediate compound This intermediate is then subjected to cyclization reactions to form the imidazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[5-[[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

4-[5-[[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[5-[[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-[[1-(4-Methylphenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid
  • 4-[5-[[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid
  • 4-[5-[[1-(4-Bromophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid

Uniqueness

The uniqueness of 4-[5-[[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid lies in its specific combination of functional groups and structural features. The presence of the 4-chlorophenyl group, the imidazolidinone ring, and the furan-2-yl moiety contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

CAS No.

5550-33-4

Molecular Formula

C21H13ClN2O5

Molecular Weight

408.8 g/mol

IUPAC Name

4-[5-[[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C21H13ClN2O5/c22-14-5-7-15(8-6-14)24-19(25)17(23-21(24)28)11-16-9-10-18(29-16)12-1-3-13(4-2-12)20(26)27/h1-11H,(H,23,28)(H,26,27)

InChI Key

IXSBDSKRJJIPHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl)C(=O)O

Origin of Product

United States

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